molecular formula C12H9N3OS B8559407 5-amino-7-phenylthieno[2,3-d]pyridazin-4-one

5-amino-7-phenylthieno[2,3-d]pyridazin-4-one

Cat. No.: B8559407
M. Wt: 243.29 g/mol
InChI Key: BDUZDELFQZITKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-7-phenylthieno[2,3-d]pyridazin-4-one is a heterocyclic compound that belongs to the class of thienopyridazines This compound is characterized by its unique structure, which includes a thieno ring fused to a pyridazine ring, with an amino group at the 5-position and a phenyl group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-7-phenylthieno[2,3-d]pyridazin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno and pyridazine derivatives under specific conditions. For instance, the reaction of 2-aminothiophene with hydrazine derivatives can lead to the formation of the desired pyridazinone structure. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

5-amino-7-phenylthieno[2,3-d]pyridazin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with various functional groups attached to the amino group .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-amino-7-phenylthieno[2,3-d]pyridazin-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt the normal biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-7-phenylthieno[2,3-d]pyridazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H9N3OS

Molecular Weight

243.29 g/mol

IUPAC Name

5-amino-7-phenylthieno[2,3-d]pyridazin-4-one

InChI

InChI=1S/C12H9N3OS/c13-15-12(16)9-6-7-17-11(9)10(14-15)8-4-2-1-3-5-8/h1-7H,13H2

InChI Key

BDUZDELFQZITKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC=C3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of Example 9A (69.1 mg, 0.303 mmol) and KOtBu (1 M in THF, 0.35 mL, 0.35 mmol) in THF (1.5 mL) was stirred for 60 min, and O-(diphenylphosphoryl)hydroxylamine (81.0 mg, 0.348 mmol) and DMF (1.5 mL) were added and stirred 1 hour. The mixture was diluted with EtOAc, washed with 1 N NaOH and water, dried (Na2SO4), filtered, and concentrated to give the title compound as a white solid (62.6 mg), which was used without purification. 1H NMR (300 MHz, DMSO-d6) δ 8.16 (d, 1H), 7.89-7.82 (m, 2H), 7.75 (d, 1H), 7.64-7.51 (m, 3H), 6.65 (s, 2H); LC/MS (APCI) M/Z 244.1 (M+H)+.
Quantity
69.1 mg
Type
reactant
Reaction Step One
Name
Quantity
0.35 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
81 mg
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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